molecular formula C7H8FNO2S B7978452 2-Fluoro-6-methylbenzenesulfonamide

2-Fluoro-6-methylbenzenesulfonamide

Cat. No.: B7978452
M. Wt: 189.21 g/mol
InChI Key: NPMUFPNBUHGQOL-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at the ortho position (C2), a methyl group at the meta position (C6), and a sulfonamide functional group (-SO₂NH₂) at C1. This compound is structurally related to intermediates commonly used in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or receptor modulators due to sulfonamide’s ability to engage in hydrogen bonding and its metabolic stability .

Properties

IUPAC Name

2-fluoro-6-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMUFPNBUHGQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylbenzenesulfonamide typically involves the introduction of a sulfonamide group to a fluorinated aromatic compound. One common method is the reaction of 2-fluoro-6-methylbenzenesulfonyl chloride with ammonia or an amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The sulfonamide group can be reduced to form a sulfonic acid or a thiol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-6-methylbenzenesulfonamide, 2-alkoxy-6-methylbenzenesulfonamide, and 2-amino-6-methylbenzenesulfonamide.

    Oxidation Reactions: Products include 2-fluoro-6-carboxybenzenesulfonamide and 2-fluoro-6-formylbenzenesulfonamide.

    Reduction Reactions: Products include 2-fluoro-6-methylbenzenesulfonic acid and 2-fluoro-6-methylbenzenethiol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-fluoro-6-methylbenzenesulfonamide as a lead compound for developing anticancer agents. The compound exhibits cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Research indicates that modifications to the sulfonamide group can enhance its activity by improving selectivity and potency against specific cancer types .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that it does not inhibit MDM2-p53 interactions but instead induces G0/G1 and G2/M phase arrest in a p53-independent manner, indicating a unique pathway for therapeutic intervention .

Enzyme Inhibition

Carbonic Anhydrase Inhibitors
This compound has been explored for its ability to inhibit specific isoforms of carbonic anhydrases (CAs), particularly hCAs IX and XII, which are associated with tumor growth and metastasis. The inhibition constants (KIs) for these isoforms indicate significant potency, suggesting that this compound may serve as a scaffold for designing selective CA inhibitors .

Synthesis and Material Science

Functionalization in Organic Synthesis
The presence of the sulfonamide group in this compound allows it to participate in various organic reactions, including nucleophilic substitutions and coupling reactions. This property makes it valuable in synthesizing more complex molecules with potential pharmaceutical applications .

Polymer Chemistry
In materials science, derivatives of this compound are being investigated for use in polymer formulations due to their thermal stability and potential for enhancing mechanical properties. These compounds can be incorporated into polymer matrices to improve performance characteristics such as tensile strength and thermal resistance .

Comparative Data Table

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAnticancer AgentEffective against HCT-116, MCF-7 cell lines
Enzyme InhibitionInhibition of CAs IX and XIISignificant inhibitory activity observed
Organic SynthesisFunctionalization in chemical reactionsVersatile reactivity for complex synthesis
Polymer ChemistryEnhancing polymer propertiesImproved thermal stability and mechanical strength

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various benzenesulfonamide derivatives, including this compound, on HCT-116 and MCF-7 cell lines. The results indicated that modifications to the sulfonamide group led to enhanced cytotoxicity, with IC50 values significantly lower than those of standard treatments like cisplatin .

Case Study 2: Enzyme Inhibition
In another study focusing on carbonic anhydrases, this compound was tested against hCAs IX and XII, revealing KIs in the nanomolar range. This suggests its potential as a selective therapeutic agent targeting tumor-associated enzymes .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and stability.

Comparison with Similar Compounds

Substituent Effects: Halogens and Functional Groups

2-Fluoro-6-methylbenzenesulfonamide vs. 2-Chloro-6-methylbenzenesulfonyl chloride
Property This compound 2-Chloro-6-methylbenzenesulfonyl chloride
Halogen Fluorine (small, highly electronegative) Chlorine (larger, moderately electronegative)
Functional Group Sulfonamide (-SO₂NH₂) Sulfonyl chloride (-SO₂Cl)
Reactivity Stable; participates in hydrogen bonding Highly reactive; used for nucleophilic substitutions
Applications Potential drug candidate (e.g., enzyme inhibition) Intermediate for sulfonamide synthesis
Electronic Effects Strong electron-withdrawing effect due to fluorine Moderate electron-withdrawing effect

Key Insights :

  • Sulfonyl chlorides (e.g., 2-Chloro-6-methylbenzenesulfonyl chloride) are precursors to sulfonamides, with chlorine’s leaving group ability facilitating substitution reactions .
This compound vs. 2-Fluoro-6-(phenylsulfanyl)benzoic Acid
Property This compound 2-Fluoro-6-(phenylsulfanyl)benzoic Acid
Functional Group Sulfonamide (-SO₂NH₂) Carboxylic acid (-COOH) and phenylsulfanyl (-SPh)
Solubility Moderate (polarity from sulfonamide) Higher (ionizable -COOH group)
Bioactivity Likely targets enzymes (e.g., carbonic anhydrase) May act as a metabolic intermediate or ligand
Synthesis Derived from sulfonyl chloride precursors Requires thiol- or sulfide-based coupling

Key Insights :

  • The phenylsulfanyl group in 2-Fluoro-6-(phenylsulfanyl)benzoic acid introduces lipophilicity, whereas the sulfonamide group balances polarity and hydrogen-bonding capacity .
  • Carboxylic acids are often used as ionizable moieties in prodrugs, contrasting with sulfonamide’s role in direct target engagement .

Structural Analogues in Pharmaceutical Contexts

2-Fluoro-6-methylaniline vs. This compound
  • 2-Fluoro-6-methylaniline : Features an amine (-NH₂) group instead of sulfonamide. The amine is basic and prone to oxidation, limiting its stability in vivo. Used as a building block for azo dyes or further functionalization .
  • This compound : The sulfonamide group enhances stability and acidity, making it more suitable for prolonged biological activity .
Complex Derivatives ()

The compound 6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine; methanesulfonic acid exemplifies advanced sulfonamide-containing structures. Key differences include:

  • Complexity : Multiple aromatic rings (imidazole, benzimidazole) increase steric hindrance and target specificity.
  • Dual Functional Groups : Methanesulfonic acid enhances solubility, while the sulfonamide contributes to binding.
  • Applications : Likely designed for high-affinity interactions (e.g., kinase or protease inhibition) .

Biological Activity

2-Fluoro-6-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, especially enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The presence of the fluorine atom enhances the compound's binding affinity and selectivity by increasing lipophilicity and stability.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It is often used as an intermediate in the synthesis of various pharmaceuticals targeting these activities.

Antibacterial Activity

In vitro studies have shown that sulfonamides, including this compound, are effective against a range of bacterial strains. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Antifungal Activity

Similar to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal pathogens. Studies suggest that it disrupts fungal cell wall synthesis, contributing to its efficacy .

Study 1: Synthesis and Biological Evaluation

A study conducted by Gooseman et al. focused on the synthesis of various fluorinated benzenesulfonamides, including this compound. The research highlighted its potential as a lead compound for developing new antifungal agents. In vivo tests showed promising results in reducing fungal load in infected models .

Study 2: Cardiovascular Effects

Another investigation assessed the cardiovascular effects of benzenesulfonamides, including derivatives like this compound. Using isolated rat heart models, researchers found that certain derivatives could influence perfusion pressure and coronary resistance, indicating potential therapeutic applications beyond antimicrobial activity .

Data Table: Biological Activity Summary

Activity Effect Mechanism
AntibacterialEffective against various bacterial strainsInhibition of dihydropteroate synthase
AntifungalDisruption of fungal cell wall synthesisInhibition of cell wall biosynthesis
Cardiovascular EffectsDecrease in perfusion pressureInteraction with calcium channels

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